

Spectroscopic Analysis of 2,2-Dimethyl-3-phenylpropanenitrile: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2,2-Dimethyl-3-phenylpropanenitrile** and its structural analogs. Due to the limited availability of published experimental spectra for **2,2-Dimethyl-3-phenylpropanenitrile**, this document focuses on a detailed comparison with two closely related alternatives: 3-phenylpropanenitrile and **2,2-dimethylpropanenitrile**. The guide includes expected spectroscopic features for the target molecule and available experimental data for the alternatives, presented in a clear, tabular format. Detailed experimental protocols for the acquisition of spectroscopic data are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for **2,2-Dimethyl-3- phenylpropanenitrile** and its selected alternatives.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key IR Absorptions (cm ⁻¹)	Source
2,2-Dimethyl-3- phenylpropanenitrile (Expected)	~2240 (C≡N stretch, weak), ~2960-2850 (C-H stretch, aliphatic), ~3080-3030 (C-H stretch, aromatic), ~1600, 1495, 1450 (C=C stretch, aromatic)	Theoretical
3-phenylpropanenitrile	2240 (C≡N stretch), 3020-2860 (C-H stretch), 1600, 1490, 1450 (C=C stretch, aromatic)	[1]
2,2-dimethylpropanenitrile	2230 (C≡N stretch), 2980-2880 (C-H stretch)	[2][3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ , ppm) and Multiplicity	Source
2,2-Dimethyl-3- phenylpropanenitrile (Expected)	~7.2-7.4 (m, 5H, Ar-H), ~2.9 (s, 2H, CH ₂), ~1.4 (s, 6H, 2 x CH ₃)	Theoretical
3-phenylpropanenitrile	7.35-7.20 (m, 5H, Ar-H), 2.95 (t, 2H, CH ₂), 2.60 (t, 2H, CH ₂)	[4]
2,2-dimethylpropanenitrile	1.25 (s, 9H, 3 x CH₃)	[5]

Table 3: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Source | |---|---| | **2,2-Dimethyl-3-phenylpropanenitrile** (Expected) | 159 | 144 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 69 ([C₄H₅N]⁺) | Theoretical | | 3-phenylpropanenitrile | 131 | 104 ([M-HCN]⁺), 91 ([C₇H₇]⁺) | [1] | | 2,2-dimethylpropanenitrile | 83 | 68 ([M-CH₃]⁺), 57 ([C₄H₉]⁺, t-butyl cation) |[2][6] |

Experimental Protocols



Standard procedures for obtaining the spectroscopic data presented above are as follows:

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: For liquid samples like 3-phenylpropanenitrile and 2,2-dimethylpropanenitrile, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
 Solid samples can be analyzed as a KBr pellet or as a mull in an appropriate oil (e.g., Nujol).
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
- Data Acquisition: For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

Mass Spectrometry (MS)

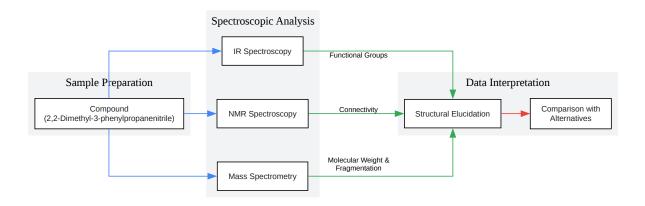
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
- Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



• Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

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